molecular formula C22H17FN2O4 B2718641 2-(2-fluorophenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide CAS No. 922081-53-6

2-(2-fluorophenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide

Cat. No.: B2718641
CAS No.: 922081-53-6
M. Wt: 392.386
InChI Key: MLVANBCUNCYEEV-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a useful research compound. Its molecular formula is C22H17FN2O4 and its molecular weight is 392.386. The purity is usually 95%.
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Scientific Research Applications

Solid Support Synthesis and SNAr Methodology

Efficient assembly of dibenz[b,f]oxazepin-11(10H)-ones using the SNAr (nucleophilic aromatic substitution) methodology on solid support showcases a synthetic approach towards dibenzoxazepine derivatives. This method highlights the flexibility and high purity (>90%) of the final products, suggesting applications in the development of pharmaceuticals and complex organic molecules (Ouyang, Tamayo, & Kiselyov, 1999).

Radioligand Development for Imaging

The synthesis and evaluation of radioligands for imaging norepinephrine transporters with PET scans indicate the use of dibenzoxazepine derivatives in the development of diagnostic tools for neurological disorders (Schou et al., 2006).

Anti-inflammatory Activity

Derivatives of dibenzoxazepine compounds have shown significant anti-inflammatory activity, pointing towards their potential therapeutic applications in treating inflammation-related conditions (Sunder & Maleraju, 2013).

Antitumor Activity

Research into the antitumor mechanism of compounds related to dibenzoxazepines has revealed their potential efficacy against certain cancer cell lines, indicating a promising area for the development of new anticancer agents (Yun-jun, 2011).

Oxidation and Derivative Synthesis

Studies on the oxidation of dibenzoxazepines have led to the synthesis of various derivatives with potential applications in material science and as intermediates for further pharmaceutical development (Brewster et al., 1976).

Quantum Mechanical and Spectroscopic Studies

Quantum mechanical and spectroscopic studies of benzothiazolinone acetamide analogs, including investigations into their potential as photosensitizers in dye-sensitized solar cells, demonstrate the versatility of dibenzoxazepine derivatives in both medicinal chemistry and material science applications (Mary et al., 2020).

Properties

IUPAC Name

2-(2-fluorophenoxy)-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17FN2O4/c1-25-17-7-3-5-9-20(17)29-18-11-10-14(12-15(18)22(25)27)24-21(26)13-28-19-8-4-2-6-16(19)23/h2-12H,13H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLVANBCUNCYEEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)COC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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